5-Hydroxybenzene-1,3-disulfonic acid diamino ester; potassium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxybenzene-1,3-disulfonic acid diamino ester; potassium is a chemical compound with significant applications in various fields such as chemistry, biology, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable substance for scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxybenzene-1,3-disulfonic acid diamino ester; potassium typically involves the nitration of 4-hydroxy-1,3-benzenedisulfonic acid followed by the reduction of the hydroxy-nitrobenzenedisulfonic acid . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions and ensure consistent quality. The use of catalysts and optimized reaction pathways can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxybenzene-1,3-disulfonic acid diamino ester; potassium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, typically using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
5-Hydroxybenzene-1,3-disulfonic acid diamino ester; potassium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-Hydroxybenzene-1,3-disulfonic acid diamino ester; potassium exerts its effects involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological and chemical processes. The specific pathways and targets depend on the application and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is structurally similar and shares some reactivity properties.
3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid: Another similar compound used in redox flow batteries.
Uniqueness
5-Hydroxybenzene-1,3-disulfonic acid diamino ester; potassium is unique due to its specific functional groups and reactivity, making it suitable for specialized applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in scientific research and industrial processes highlight its distinctiveness.
Propiedades
Fórmula molecular |
C6H8KN2O7S2 |
---|---|
Peso molecular |
323.4 g/mol |
InChI |
InChI=1S/C6H8N2O7S2.K/c7-14-16(10,11)5-1-4(9)2-6(3-5)17(12,13)15-8;/h1-3,9H,7-8H2; |
Clave InChI |
BRAAUHYTRCALCL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1S(=O)(=O)ON)S(=O)(=O)ON)O.[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.